Tris(2-isopropylphenyl) phosphate-d21
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Overview
Description
Tris(2-isopropylphenyl) phosphate-d21 is a deuterated compound with the molecular formula C27H12D21O4P and a molecular weight of 473.652 g/mol . This compound is a stable isotope-labeled version of tris(2-isopropylphenyl) phosphate, which is commonly used in various scientific research applications.
Preparation Methods
The synthesis of tris(2-isopropylphenyl) phosphate-d21 involves the reaction of deuterated isopropylphenol with phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Tris(2-isopropylphenyl) phosphate-d21 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Scientific Research Applications
Tris(2-isopropylphenyl) phosphate-d21 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phosphate groups in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phosphate-containing drugs.
Industry: Applied in the development of flame retardants and plasticizers for various industrial products
Mechanism of Action
The mechanism of action of tris(2-isopropylphenyl) phosphate-d21 involves its interaction with molecular targets such as enzymes and receptors. The deuterium labeling allows for precise tracking of the compound’s behavior in biological systems, providing insights into its metabolic pathways and interactions. The phosphate group plays a crucial role in modulating the activity of enzymes and signaling pathways .
Comparison with Similar Compounds
Tris(2-isopropylphenyl) phosphate-d21 can be compared with other similar compounds such as:
Tris(2-isopropylphenyl) phosphate: The non-deuterated version, which is commonly used in similar applications but lacks the isotope labeling.
Triphenyl phosphate: Another phosphate ester used as a flame retardant and plasticizer, but with different chemical properties and applications.
Tris(2-ethylhexyl) phosphate: A phosphate ester with a different alkyl group, used in plasticizers and lubricants
This compound stands out due to its stable isotope labeling, making it a valuable tool in research applications that require precise tracking and analysis.
Properties
Molecular Formula |
C27H33O4P |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
tris[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,19D,20D,21D |
InChI Key |
LIPMRGQQBZJCTM-OBXWELKPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC3=CC=CC=C3C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C |
Origin of Product |
United States |
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